H-Gln(Trt)-OH
Overview
Description
H-Gln(Trt)-OH, also known as Nδ-Trityl-L-glutamine, is a protected form of the amino acid glutamine. The trityl group (Trt) is used to protect the amino group during peptide synthesis, ensuring that the glutamine residue remains intact and functional throughout the process. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gln(Trt)-OH is typically synthesized through the protection of the amino group of glutamine with a trityl group. The process involves the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gln(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The protected glutamine can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: L-glutamine.
Coupling: Peptides containing the glutamine residue.
Scientific Research Applications
H-Gln(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of H-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of glutamine, preventing unwanted side reactions during the synthesis process. Once the desired peptide is synthesized, the trityl group is removed under acidic conditions, revealing the functional amino group of glutamine.
Comparison with Similar Compounds
H-Gln(Trt)-OH can be compared with other protected amino acids used in peptide synthesis, such as:
Fmoc-Gln(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Boc-Gln(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
This compound is unique due to the stability of the trityl group and its ease of removal under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial.
Similar Compounds
- Fmoc-Gln(Trt)-OH
- Boc-Gln(Trt)-OH
- Z-Gln(Trt)-OH : Uses a benzyloxycarbonyl (Z) group for protection.
Properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428606 | |
Record name | H-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102747-84-2 | |
Record name | N-(Triphenylmethyl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | H-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamine, N-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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